3-Anilinobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-anilinobenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,15H |
InChI Key |
GWZICGHUTPQXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Anilinobenzonitrile and Its Derivatives
Catalytic Approaches in C–C and C–N Bond Formation for Substituted Anilino-benzonitriles
The formation of the crucial carbon-nitrogen bond and the functionalization of the aromatic rings in 3-anilinobenzonitrile and its analogs are predominantly achieved through catalytic methods. These approaches offer high efficiency, selectivity, and functional group tolerance, making them indispensable tools for the modern synthetic chemist.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aniline (B41778) and Nitrile Functionalization
Transition metal catalysis, particularly with palladium, stands as a cornerstone for the synthesis of diarylamines like this compound. The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mit.edunih.govwikipedia.orgrsc.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
The synthesis of this compound can be efficiently achieved by the coupling of 3-bromobenzonitrile (B1265711) with aniline using a palladium catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos often providing superior results by stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the active Pd(0) catalyst. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromobenzonitrile | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene (B28343) | 100 | 95 |
| 2 | 3-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 3-Iodobenzonitrile | 4-Methoxyaniline | PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | 92 |
This table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions.
Mechanistic studies have provided a deeper understanding of the catalytic cycle, revealing the importance of the ligand in promoting the reductive elimination step, which is often rate-limiting. mit.edu The development of more active and stable catalyst systems continues to expand the scope and applicability of this powerful C-N bond-forming reaction.
Organocatalytic Systems for Asymmetric Synthesis of Chiral Derivatives
While the core this compound structure is achiral, the introduction of substituents can lead to the formation of chiral derivatives, including atropisomers where rotation around the C-N bond is restricted. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of such chiral molecules. researchgate.netnih.gov Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common classes of organocatalysts employed in these transformations.
For the synthesis of chiral anilinobenzonitrile derivatives, an organocatalytic approach could involve the asymmetric functionalization of a pre-formed anilinobenzonitrile scaffold or the enantioselective construction of the diarylamine itself. For instance, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to an imine generated in situ, leading to a chiral amine that could be a precursor to a substituted this compound.
While specific examples for the direct asymmetric synthesis of chiral this compound derivatives using organocatalysis are not extensively reported in the literature, the principles of asymmetric organocatalysis are well-established and could be applied to this system. nih.govfrontiersin.org The development of such methodologies would be of significant interest for accessing enantiomerically pure compounds for biological evaluation.
Multicomponent Reaction Strategies Incorporating Aniline and Benzonitrile (B105546) Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to chemical synthesis. rsc.org For the synthesis of derivatives related to this compound, MCRs can be employed to construct heterocyclic systems incorporating the aniline and benzonitrile motifs.
One notable example is the synthesis of quinoline (B57606) derivatives, which can be achieved through MCRs involving anilines, aldehydes, and a third component. nih.govmdpi.comresearchgate.netiipseries.org For instance, the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, leads to the formation of quinoline-4-carboxylic acids. nih.gov By using a substituted aniline and a benzaldehyde (B42025) derivative, one could potentially construct a quinoline scaffold bearing the anilinobenzonitrile framework.
The Povarov reaction is another powerful MCR for the synthesis of tetrahydroquinolines and quinolines, typically involving the reaction of an aniline, an aldehyde, and an activated alkene or alkyne. mdpi.com The versatility of MCRs allows for the rapid generation of molecular diversity from simple starting materials, making them an attractive strategy for the synthesis of libraries of this compound derivatives for screening purposes. rsc.org
Radical Mediated Synthetic Pathways for Complex Architectures
Radical reactions offer unique pathways for the formation of C-C and C-X bonds, often complementing traditional ionic reaction mechanisms. Radical-mediated pathways can be employed for the functionalization of the this compound scaffold to introduce complex architectures.
One potential application of radical chemistry is the introduction of a cyano group onto a pre-existing diarylamine framework. This could be achieved through a radical cyanation reaction. nih.gov For instance, the diphenylamino radical, which can be generated from diphenylamine (B1679370) through oxidation, could potentially react with a cyanide source to introduce a cyano group onto one of the aromatic rings. researchgate.net The regioselectivity of such a reaction would be a key challenge to control.
Furthermore, radical-mediated trifunctionalization reactions of alkenes or alkynes could be envisioned to construct complex side chains that could then be attached to the this compound core. researchgate.net These reactions often involve the sequential addition of three different functional groups across a double or triple bond, initiated by a radical species. While direct applications to this compound are not widely documented, the principles of radical chemistry provide a fertile ground for the development of novel synthetic routes to complex derivatives. researchgate.netacs.orgresearchgate.net
Stereoselective Synthesis of Defined Isomeric Forms of this compound Derivatives
The synthesis of specific stereoisomers of this compound derivatives is crucial when chirality is a key feature of the target molecule. This is particularly relevant for the synthesis of atropisomers, where hindered rotation around the C-N bond leads to stable, non-interconverting enantiomers.
Catalytic asymmetric synthesis is the most elegant approach to access enantiomerically pure atropisomers. nih.gov This can be achieved through various strategies, including the use of chiral catalysts in the C-N bond-forming step. For example, the Buchwald-Hartwig amination can be rendered enantioselective by employing a chiral phosphine ligand, such as a Josiphos-type ligand. wikipedia.org These ligands can create a chiral environment around the palladium center, leading to the preferential formation of one atropisomer over the other. rsc.orgresearchgate.net
The stereoselective synthesis of atropisomeric anilides has been successfully achieved through Pd(II)-catalyzed asymmetric C-H olefination, demonstrating the feasibility of controlling C-N axial chirality. nih.gov Similar strategies could potentially be adapted for the synthesis of atropisomeric 3-anilinobenzonitriles.
Another approach to obtaining defined isomeric forms is through the resolution of a racemic mixture. This can be achieved by classical methods involving the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture. nih.govnih.govgoogle.comeurekaselect.com
Table 2: Potential Strategies for Stereoselective Synthesis
| Strategy | Method | Key Feature |
| Asymmetric Catalysis | Enantioselective Buchwald-Hartwig Amination | Chiral phosphine ligands (e.g., Josiphos) |
| Asymmetric Catalysis | Asymmetric C-H Functionalization | Chiral ligands directing functionalization |
| Resolution | Classical Resolution | Formation of diastereomeric salts |
| Resolution | Enzymatic Resolution | Enantioselective enzymatic transformation |
Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives can be made more sustainable by adhering to these principles.
One key aspect of green chemistry is the use of earth-abundant and less toxic metal catalysts as alternatives to precious metals like palladium. rsc.orgindrajeetsharma.combeilstein-journals.org Iron, copper, and nickel are attractive alternatives for C-N cross-coupling reactions. While often requiring harsher reaction conditions, the development of more efficient catalyst systems based on these metals is an active area of research. nih.gov
The choice of solvent is another critical factor. Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, are often toxic and environmentally harmful. The use of greener solvents, such as water, ethanol, or even solvent-free conditions, is highly desirable. acs.org Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. acs.org
Furthermore, designing synthetic routes with high atom economy, where a maximal proportion of the atoms from the starting materials are incorporated into the final product, is a fundamental principle of green chemistry. Multicomponent reactions are inherently atom-economical and represent a sustainable approach to the synthesis of complex molecules. rsc.org The development of catalytic cycles that operate with high turnover numbers and turnover frequencies also contributes to a more sustainable process by reducing the amount of catalyst required. researchgate.net
Solvent-Free and Aqueous Medium Reactions
The quest for greener synthetic routes has led to the exploration of solvent-free and aqueous reaction media for the synthesis of diarylamines, including this compound. These approaches aim to reduce or eliminate the use of volatile and often toxic organic solvents, which are major contributors to chemical waste.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org Its adaptation to solvent-free and aqueous conditions represents a significant advancement in green chemistry. In a solvent-free setting, the reaction is typically performed by heating a mixture of the aryl halide (e.g., 3-bromobenzonitrile or 3-chlorobenzonitrile), aniline, a palladium catalyst, a suitable ligand, and a base. The absence of a solvent simplifies the work-up procedure and reduces waste.
Aqueous medium reactions for the Buchwald-Hartwig amination often utilize micellar catalysis, where surfactants form micelles in water, creating a hydrophobic microenvironment that facilitates the reaction between the organic substrates and the catalyst. nih.gov This technique allows the reaction to proceed efficiently in water, a non-toxic and abundant solvent. Research has demonstrated the successful amination of various aryl halides in water at room temperature, showcasing the potential for conducting these transformations under exceptionally mild conditions.
While specific data for the synthesis of this compound under these exact conditions is not extensively detailed in publicly available literature, the general applicability of these methods to a wide range of aryl halides and anilines strongly suggests their feasibility for this target molecule. The following table illustrates typical conditions that could be adapted for the synthesis of this compound based on existing research for similar diarylamines.
Table 1: Representative Conditions for Solvent-Free and Aqueous Synthesis of Diaryl Amines
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Medium | Temperature (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Solvent-Free | 100-120 | Good to Excellent | researchgate.net |
| 2 | Aryl Halide | Aliphatic Amine | [Pd(crotyl)Cl]₂ / BippyPhos | KOtBu | Aqueous Micellar | Room Temp | Good to Excellent | nih.gov |
Note: The yields are reported as "Good to Excellent" as per the source, which focuses on the general methodology rather than a specific product.
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green synthesis. dntb.gov.uanih.gov By grinding solid reactants together, often in the absence of a solvent (neat grinding) or with a minimal amount of liquid (liquid-assisted grinding or LAG), chemical transformations can be achieved with high efficiency and reduced environmental impact. rsc.orgresearchgate.net
The Buchwald-Hartwig amination has been successfully adapted to mechanochemical conditions, typically using a ball mill. nih.govrsc.orgresearchgate.net This technique involves placing the reactants, catalyst, ligand, and a grinding auxiliary (such as an inorganic salt) in a milling jar with grinding balls. The mechanical energy generated during milling facilitates the reaction. Studies have shown that mechanochemical C-N coupling can be highly efficient, proceed rapidly at room temperature, and can even be performed in the absence of an inert atmosphere. nih.govresearchgate.net
Table 2: General Parameters for Mechanochemical Buchwald-Hartwig Amination
| Parameter | Description | Typical Conditions | Reference |
| Reactants | Aryl Halide, Amine | Stoichiometric amounts | nih.govrsc.org |
| Catalyst System | Palladium source and phosphine ligand | e.g., Pd(OAc)₂ / tBuXPhosPdG3 | rsc.org |
| Base | Solid inorganic or organic base | e.g., K₂CO₃, KOtBu | nih.govrsc.org |
| Grinding Auxiliary | Inert solid to aid grinding | e.g., NaCl, K₂SO₄ | rsc.org |
| Liquid Additive (LAG) | Small amount of liquid to enhance reactivity | e.g., water, methanol | rsc.org |
| Milling Conditions | Frequency and time | Variable, optimized for specific reaction | nih.govrsc.org |
The development of these advanced synthetic methodologies provides a clear pathway towards more sustainable and environmentally responsible production of this compound and its derivatives. Future research will likely focus on optimizing these methods for this specific target molecule and scaling them for industrial applications.
Reaction Mechanisms and Kinetics in 3 Anilinobenzonitrile Chemistry
Mechanistic Investigations of Intramolecular Cyclization Reactions Involving the Aniline (B41778) and Nitrile Groups
The proximity of the aniline nitrogen and the nitrile carbon in 3-anilinobenzonitrile and its derivatives facilitates intramolecular cyclization, a powerful strategy for the synthesis of nitrogen-containing heterocycles. These reactions often proceed through the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the nitrile group.
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. In derivatives of this compound, intramolecular annulation provides a direct route to fused ring systems. A key mechanistic step involves the cyclization of an anionic intermediate onto the nitrile moiety. For instance, studies on related N-arylcyano-β-diketiminates have shown that an intramolecular exo-dig cyclization can occur, leading to the formation of aminoquinoline derivatives. rsc.org This process is initiated by the deprotonation of the amine, generating a highly nucleophilic anion that subsequently attacks the nitrile group. The rate of this cyclization has been found to be dependent on the counter-ion and temperature. rsc.org
This principle can be extended to this compound derivatives. Under basic conditions, the aniline nitrogen can be deprotonated, initiating a nucleophilic attack on the nitrile carbon to form a six-membered ring, which upon tautomerization and/or oxidation can lead to phenanthridine (B189435) or aminoquinoline-type structures. The reaction is a type of intramolecular addition of an N-H bond across a C≡N triple bond. The use of transition metal catalysts can also promote such cyclizations under milder conditions.
| Catalyst/Conditions | Reactant Type | Product Type | Yield (%) | Reference |
| Alkali Metal Base | N-benzonitrile β-diketiminate | Aminoquinoline | High | rsc.org |
| Ni(hfacac)₂ | 3-Arylazirine & Benzothiophene | Benzo clockss.orgchemistrysteps.comthieno[3,2-b]pyrrole | High | beilstein-journals.orgbeilstein-journals.org |
| Ytterbium Triflate | Aminocyclopropane & Indole | Indoline-fused cyclopentylamine | 46-95 | nih.gov |
This table presents examples of annulation reactions leading to nitrogen-containing heterocycles, illustrating the types of conditions and substrates used in related systems.
While direct cyclization is a primary pathway, rearrangement reactions can also occur in anilinobenzonitrile derivatives, often competing with or following an initial cyclization event. For example, a Claisen-type wikipedia.orgwikipedia.org-σ rearrangement has been observed following the gold(III)-catalyzed cyclization of (Z)-alkynyl oxime ethers, which share structural motifs with potential intermediates in anilinobenzonitrile chemistry. sci-hub.se In the context of this compound, a rearrangement could occur in a substituted derivative, such as a Smiles rearrangement, if an appropriate activating group is present on one of the rings, allowing for intramolecular aromatic substitution via a spirocyclic intermediate. Such pathways are highly dependent on the substitution pattern of the aromatic rings.
Studies of Nucleophilic Aromatic Substitution Pathways on Substituted Benzene Rings
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com
In this compound, the nitrile (-CN) group is a potent electron-withdrawing group. If a suitable leaving group (e.g., a halide) were present on the benzonitrile (B105546) ring at the ortho or para position relative to the nitrile, the ring would be activated for SNAr. The mechanism typically proceeds via a two-step addition-elimination pathway. dalalinstitute.com
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which is crucial for its stabilization. youtube.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. dalalinstitute.com In contrast to SN1 and SN2 reactions, for SNAr with halogens as leaving groups, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond. youtube.com The aniline ring, being electron-rich, is generally deactivated towards nucleophilic attack unless it bears strong electron-withdrawing substituents.
Free Radical Reaction Mechanisms and Their Role in Derivative Formation
Free radical reactions involve intermediates with unpaired electrons and proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. masterorganicchemistry.comyoutube.com These reactions have become an important tool in organic synthesis due to their high selectivity under mild conditions. thermofisher.com
For this compound, radical reactions can be initiated at several sites:
Aromatic Rings: Radical substitution can occur on either the aniline or benzonitrile ring.
Aniline N-H Bond: The hydrogen atom can be abstracted to form an aminyl radical.
Nitrile Group: Radicals can add across the C≡N triple bond.
A common method for generating radicals involves the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH). libretexts.org For instance, a carbon-centered radical could be generated on a side chain of a this compound derivative. This radical could then undergo an intramolecular cyclization by attacking the nitrile group, a key step in forming heterocyclic derivatives. Carbon-carbon bond-forming reactions can be achieved when a carbon radical, generated from a carbon-halogen bond, adds to an alkene or alkyne. libretexts.org Such radical-mediated cyclizations are a powerful method for constructing five- and six-membered rings.
Kinetic and Thermodynamic Control in Selective Transformations
In chemical reactions where multiple products can be formed, the product distribution can often be controlled by the reaction conditions, a concept known as kinetic versus thermodynamic control. stanford.edu
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is the kinetic product.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, and an equilibrium is established. The major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product.
In the chemistry of this compound, this principle could be applied to intramolecular cyclization reactions. For example, a derivative might be able to cyclize to form either a five-membered or a six-membered ring. The five-membered ring might form faster (kinetic product), but the six-membered ring could be more stable (thermodynamic product). By carefully selecting the temperature and reaction time, one could selectively favor the formation of one product over the other. Studies on the decomposition of high-energy heterocyclic compounds have demonstrated how different reaction mechanisms can prevail under varying thermal conditions, highlighting the interplay between kinetics and thermodynamics. mdpi.com
| Control Type | Conditions | Favored Product | Key Factor |
| Kinetic | Low Temperature, Short Time | Product of the fastest reaction | Lowest Activation Energy (Ea) |
| Thermodynamic | High Temperature, Long Time | Most stable product | Lowest Gibbs Free Energy (G) |
Computational Elucidation of Transition States and Reaction Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, intermediates, transition states, and products. dntb.gov.ua
For reactions involving this compound, computational studies can provide deep mechanistic insights:
Mechanism Verification: DFT calculations can be used to compare the energy barriers of different proposed pathways (e.g., concerted vs. stepwise mechanisms in cycloadditions) to determine the most likely route.
Transition State Analysis: The geometry of transition states can be optimized to understand the key bond-forming and bond-breaking events. For example, in a cyclization reaction, calculations can reveal whether the attack of the aniline nitrogen on the nitrile is synchronous or asynchronous.
Reactivity and Selectivity: Computational models can explain the origins of regioselectivity and stereoselectivity in reactions. By comparing the activation energies for the formation of different possible products, the experimentally observed outcome can be rationalized. researchgate.net
For example, a DFT study of a [3+2] cycloaddition reaction between a nitroethene and a benzonitrile N-oxide was used to analyze the potential energy surface and rationalize the reaction's regioselectivity in terms of frontier molecular orbital interactions and electrophilicity differences. dntb.gov.ua Similar studies on the intramolecular reactions of this compound could precisely map the energy profile of cyclization, predicting the activation energy and the structure of the key transition state leading to heterocyclic products.
Advanced Spectroscopic Characterization and Elucidation Methods
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures
X-ray crystallography stands as a definitive technique for the unambiguous determination of molecular structures in the solid state. For 3-aminobenzonitrile, a related compound to 3-anilinobenzonitrile, its crystal structure has been elucidated in a co-crystal with 3,5-dinitrobenzoic acid. researchgate.net This analysis provides critical insights into the molecule's geometry and the non-covalent interactions that dictate its packing in a crystalline lattice.
The asymmetric unit of the co-crystal, C7H6N2·C7H4N2O6, contains two formula units of both 3-aminobenzonitrile and 3,5-dinitrobenzoic acid. researchgate.net The crystal structure is primarily stabilized by a network of intermolecular hydrogen bonds. Specifically, O—H⋯O, N—H⋯O, N—H⋯N, and C—H⋯O interactions are observed, which collectively generate a two-dimensional wave-like network. researchgate.net
In addition to hydrogen bonding, π–π stacking interactions play a crucial role in stabilizing the crystal packing. The centroid-centroid distances between aromatic rings are measured to be 3.702 (2) Å, 3.660 (2) Å, and 3.671 (2) Å, indicative of significant aromatic stacking. researchgate.net
The crystallographic data for the co-crystal are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C7H6N2·C7H4N2O6 |
| Formula Weight | 330.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4547 (15) |
| b (Å) | 14.260 (3) |
| c (Å) | 14.845 (3) |
| α (°) | 108.01 (3) |
| β (°) | 91.90 (3) |
| γ (°) | 93.37 (3) |
| Volume (ų) | 1496.0 (5) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.466 |
This detailed structural information is invaluable for understanding the solid-state behavior of 3-aminobenzonitrile and, by extension, provides a model for the types of supramolecular interactions that could be expected for this compound. The precise bond lengths, bond angles, and torsion angles determined through X-ray crystallography serve as benchmarks for computational chemistry models and are essential for rationalizing the compound's physical and chemical properties.
Advanced Data Analysis and Chemometrics in Spectral Interpretation
The interpretation of spectroscopic data for a molecule like this compound can be significantly enhanced through the application of advanced data analysis and chemometric methods. These statistical and mathematical techniques are designed to extract maximal information from complex datasets, often revealing subtle spectral features and correlations that are not apparent through simple visual inspection.
Chemometrics-assisted spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for both qualitative and quantitative analysis. nih.govnih.gov For a compound like this compound, these techniques can be used to identify characteristic vibrational modes and to quantify the compound in complex mixtures. The application of chemometric models, such as Partial Least Squares (PLS) regression, can correlate spectral data with the concentration of the analyte, even in the presence of interfering species. nih.govnih.gov
Key chemometric techniques applicable to the spectral analysis of this compound include:
Principal Component Analysis (PCA): An unsupervised pattern recognition technique that can be used to reduce the dimensionality of complex spectral data. nih.govnih.gov By transforming the data into a new set of variables called principal components (PCs), PCA can help to identify clustering of samples, detect outliers, and understand the major sources of variation in the spectra. nih.gov
Partial Least Squares (PLS) Regression: A supervised method that is widely used for building calibration models. nih.gov PLS is particularly useful when dealing with a large number of spectral variables and a smaller number of calibration samples. It can effectively model the relationship between the spectra and a property of interest, such as concentration.
Data Preprocessing: Various preprocessing techniques are often applied to spectroscopic data to improve the performance of chemometric models. These can include:
Savitzky-Golay filtering: To smooth the data and reduce noise while preserving the main spectral features. ugr.es
Standard Normal Variate (SNV): To correct for scatter effects in the spectra. nih.gov
Orthogonal Signal Correction (OSC): To remove variation from the spectral data that is not correlated to the property of interest. nih.gov
The table below summarizes some of the advanced data analysis techniques and their potential applications in the spectral interpretation of this compound.
| Technique | Description | Potential Application for this compound |
|---|---|---|
| Principal Component Analysis (PCA) | Reduces the dimensionality of spectral data to identify patterns and outliers. | Classification of different batches or grades of this compound based on subtle spectral differences. |
| Partial Least Squares (PLS) Regression | Builds a predictive model between spectral data and a property of interest. | Quantitative determination of this compound in reaction mixtures or formulated products. |
| Data Preprocessing (e.g., SNV, OSC) | Corrects for unwanted variations in the spectral data. | Improving the accuracy and robustness of quantitative models by removing physical effects like light scattering. |
By leveraging these advanced data analysis and chemometric tools, a more comprehensive and nuanced understanding of the spectroscopic properties of this compound can be achieved, leading to more robust analytical methods and a deeper insight into its chemical behavior.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for computational chemists to investigate the ground-state properties of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate optimized molecular geometries, vibrational frequencies, and electronic properties.
Studies on related molecular structures, such as various diphenylamine (B1679370) and nitrile-containing compounds, frequently employ DFT to understand their fundamental characteristics. For 3-anilinobenzonitrile, a typical DFT calculation would involve geometry optimization to find the most stable three-dimensional arrangement of atoms. This would reveal key structural parameters.
Table 1: Predicted Ground State Properties of this compound (Hypothetical DFT Data) This table is a representative example of data that would be generated from DFT calculations.
| Property | Predicted Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | ~3.5 - 4.5 D | B3LYP/6-311+G(d,p) |
| HOMO Energy | ~-5.8 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | ~-1.2 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | ~4.6 eV | B3LYP/6-311+G(d,p) |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.
While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often employed for more complex calculations, such as those involving electronically excited states. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with techniques like Time-Dependent DFT (TD-DFT), are used to predict absorption spectra and explore photochemical reaction pathways. For this compound, these calculations could predict the wavelengths of light it absorbs and provide insight into its behavior upon photoexcitation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecules are not static; they are constantly in motion. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations can be used to explore its conformational landscape—the different spatial arrangements (conformers) the molecule can adopt due to rotation around single bonds, such as the C-N bond connecting the two rings. These simulations can also reveal how molecules of this compound interact with each other or with solvent molecules in a liquid state, shedding light on properties like solubility and local structure.
Reaction Dynamics and Potential Energy Surface Mapping
To understand how a chemical reaction occurs, chemists map out the potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a set of atoms as a function of their geometric positions. Stationary points on the PES correspond to stable molecules (reactants, products) and transition states. By mapping the PES for a reaction involving this compound, researchers can identify the lowest-energy path from reactants to products, known as the reaction coordinate, and calculate the activation energy, which determines the reaction rate.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure or to help assign specific spectral features to particular molecular vibrations or chemical environments. For instance, DFT calculations can compute the vibrational frequencies of this compound, which correspond to the peaks observed in an experimental IR spectrum.
Table 2: Comparison of Experimental vs. Calculated Vibrational Frequencies (Hypothetical Data) This table illustrates how theoretical data is validated against experimental results.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C≡N stretch | 2225 | 2228 | Cyano group vibration |
| N-H stretch | 3400 | 3405 | Amine N-H vibration |
| C-N stretch | 1310 | 1315 | Aniline (B41778) C-N vibration |
| Aromatic C-H bend | 750 | 752 | Out-of-plane ring bend |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com These models use calculated molecular descriptors (such as electronic, steric, or hydrophobic properties) to predict the activity of new, untested compounds. researchgate.net While often used in drug discovery, QSAR can also provide mechanistic insights into chemical reactions. For a class of compounds including this compound, a QSAR study could be developed to understand how substituents on the phenyl rings affect a particular property, such as its reactivity or its performance as a component in materials science applications.
Chemoinformatics and Data Mining for Structure-Property Relationships
Chemoinformatics and data mining are pivotal disciplines in modern chemistry for establishing relationships between the structure of a molecule and its physicochemical properties. These computational approaches utilize statistical and machine learning methods to predict the properties of compounds, thereby accelerating the discovery and development of new molecules with desired characteristics. While specific, in-depth chemoinformatic or data mining studies focused exclusively on this compound are not extensively detailed in publicly accessible literature, we can analyze its predicted properties based on its structure. These computed descriptors are fundamental in building quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models.
The process of developing such models involves calculating a variety of molecular descriptors that characterize the compound's topology, geometry, and electronic features. These descriptors are then correlated with experimentally determined properties or activities across a series of molecules to build a predictive model.
For this compound, a range of physicochemical properties can be computationally predicted. These predictions are derived from its chemical structure and serve as the foundation for any chemoinformatic analysis. The following table summarizes some of the key computed properties for a closely related compound, 3-aminobenzonitrile, which can provide insights into the types of descriptors used for such molecules.
| Property Name | Property Value | Reference |
|---|---|---|
| Molecular Weight | 118.14 g/mol | Computed by PubChem 2.2 nih.gov |
| XLogP3 | 1.1 | Computed by PubChem 2.2 nih.gov |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 nih.gov |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 nih.gov |
| Topological Polar Surface Area | 49.8 Ų | Computed by PubChem 2.2 nih.gov |
| Exact Mass | 118.053098200 Da | Computed by PubChem 2.2 nih.gov |
These descriptors are instrumental in data mining efforts to uncover structure-property relationships. For instance, XLogP3, a measure of lipophilicity, is a critical parameter in predicting a compound's pharmacokinetic profile, including its absorption and distribution. The topological polar surface area (TPSA) is another key descriptor that correlates well with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The number of hydrogen bond donors and acceptors influences a molecule's solubility and its ability to bind to biological targets.
In a typical data mining study involving a library of anilinobenzonitrile derivatives, these computed properties, along with many others, would be used as independent variables to build a model that predicts a specific dependent variable, such as a particular biological activity or a physical property like melting point. Machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, are often employed to develop these predictive models. The insights gained from such QSAR or QSPR models can then guide the synthesis of new derivatives with enhanced properties.
Applications in Materials Science and Advanced Technologies
Role in Organic Electronic Materials Development
The donor-acceptor structure inherent in 3-anilinobenzonitrile and its derivatives is fundamental to the design of materials for organic electronics. This structure facilitates intramolecular charge transfer (ICT), a key process for the function of many organic electronic devices.
In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of benzonitrile (B105546) are utilized as emitters to achieve efficient light generation. The cyano group, being an electron-withdrawing moiety, plays a crucial role in tuning the electronic and photophysical properties of the molecule. For instance, benzonitrile-functionalized anthracene (B1667546) and chrysene (B1668918) derivatives have been synthesized and investigated as deep-blue emitters for OLEDs. These materials operate through a mechanism known as triplet-triplet annihilation (TTA) to generate light. The incorporation of the benzonitrile group helps to create materials with emissions in the deep blue region of the spectrum, which is essential for full-color displays nih.gov.
A study on such emitters demonstrated that devices could achieve high external quantum efficiencies (EQE) and excellent color purity. For example, an OLED fabricated using 4-(10-(4-(1,4,5-triphenyl-1H-imidazol-2-yl)phenyl)anthracen-9-yl)benzonitrile (TPIAnCN) as the emitter reached a maximum EQE of 6.84% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.07), indicating a deep-blue emission nih.gov. The energy levels of these materials are critical for efficient device performance, and the donor-acceptor nature of the anilinobenzonitrile scaffold allows for tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
| Emitter | Maximum EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) |
| TPIAnCN | 6.84 | (0.15, 0.07) | ~430-440 |
| TPIChCN | Not specified | (0.15, 0.05) | ~430-440 |
Table 1: Performance of OLEDs using benzonitrile-functionalized deep-blue emitters nih.gov.
In the context of Organic Photovoltaics (OPVs), the donor-acceptor motif is equally important for efficient solar energy conversion. Small organic molecules containing cyano and N,N-dimethylaniline groups, which are structurally related to this compound, have been synthesized for use in OPVs researchgate.net. The cyano group acts as an electron acceptor, facilitating the charge separation necessary for generating a photocurrent. The ternary strategy in OPVs, where a third component is added to a host binary blend, has been shown to improve device performance by enhancing light absorption and optimizing the morphology of the active layer rsc.orgresearchgate.net. Simple-structured molecules based on a benzo[1,2-b:4,5-b′]dithiophene core, featuring acceptor end-groups, when used as a third component in a PM6:Y6 host system, have led to power conversion efficiencies (PCEs) up to 17.49% rsc.org.
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge transport characteristics of the organic semiconductor used nih.gov. While direct studies on this compound in OFETs are not prominent, research on related compounds highlights the potential utility of the aminobenzonitrile structure. For example, 4-aminobenzonitrile (B131773) has been used as a molecular additive in OFETs based on indacenodithiophene-co-benzothiadiazole to improve their stability in air nih.gov. The additive helps to prevent the adsorption of moisture on the organic semiconductor layer, leading to more reliable device operation, which is crucial for applications like printed gas sensors nih.gov.
Theoretical studies on charge transport in related molecular structures, such as triphenylamine-ethynylene fused acene derivatives, provide insights into how molecular design influences charge mobility arxiv.org. These studies use methods like Marcus charge transfer theory and kinetic Monte Carlo simulations to understand the relationship between molecular structure, packing, and charge transport properties. Factors such as reorganization energy and intermolecular electronic coupling are critical in determining the charge mobility of a material arxiv.org. The anilinobenzonitrile framework, with its potential for derivatization, offers a platform to systematically tune these parameters to design high-mobility organic semiconductors for OFETs.
Integration into Polymer Architectures and Supramolecular Assemblies
The chemical functionalities of this compound, namely the amino and nitrile groups, allow for its integration into larger, more complex structures such as polymers and supramolecular assemblies.
Functional polymers, which have specific chemical groups incorporated into their structure, can be synthesized using a variety of methods mdpi.com. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and functionality sigmaaldrich.comresearchgate.net. These methods are crucial for creating well-defined polymers for high-tech applications nih.gov.
The this compound moiety could be incorporated into a polymer chain either by first modifying it into a polymerizable monomer or by using it in a post-polymerization modification step. For instance, the amino group could be functionalized with a vinyl group to create a monomer suitable for radical polymerization pergan.com. Alternatively, a polymer with reactive side chains could be modified with this compound. Living anionic polymerization is another powerful technique for synthesizing block copolymers with well-defined structures, which could be used to create polymers containing anilinobenzonitrile segments mdpi.com. The synthesis of functional polymers through multicomponent reactions, like the Kabachnik–Fields reaction, also presents a versatile route to incorporate diverse functional groups into a polymer structure mdpi.com.
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces stonybrook.edumdpi.com. The this compound molecule possesses functionalities that can participate in these interactions. The nitrile group can act as a hydrogen bond acceptor, while the N-H group of the aniline (B41778) moiety can act as a hydrogen bond donor.
Research on the recognition of benzonitrile derivatives by supramolecular macrocycles has demonstrated the importance of hydrogen bonding involving the cyanide group nih.gov. In one study, the interaction between a benzonitrile guest and a phosphorylated cavitand host was confirmed by a significant downfield shift of a proton on the host molecule in 1H NMR spectra, indicating the formation of a hydrogen bond between the proton and the cyanide group nih.gov. Such specific interactions can be used to direct the self-assembly of anilinobenzonitrile units into well-ordered supramolecular structures. These self-assembled architectures could find applications in areas such as molecular recognition and the construction of functional materials rsc.orgresearchgate.net.
| Interaction Type | Participating Groups on this compound | Potential Supramolecular Structure |
| Hydrogen Bonding | -CN (acceptor), -NH- (donor) | Chains, sheets, dimers |
| π–π Stacking | Phenyl rings | Columnar or layered structures |
Table 2: Potential non-covalent interactions involving this compound for supramolecular assembly.
Utilization as Ligands in Coordination Chemistry for Advanced Materials and Catalysis
The nitrogen atoms in both the aniline and nitrile groups of this compound have lone pairs of electrons, making them potential donor atoms for coordination to metal ions uomustansiriyah.edu.iq. This allows the molecule to act as a ligand in coordination chemistry, forming metal complexes with diverse structures and properties mdpi.com.
The coordination chemistry of α-aminonitriles, which are structurally related to this compound, has been explored with various transition metals uobaghdad.edu.iq. In these complexes, the aminonitrile ligand can chelate to the metal center through both the amino and nitrile nitrogen atoms. The formation of such complexes can be confirmed by spectroscopic techniques like infrared (IR) spectroscopy, where shifts in the stretching frequencies of the N-H and C≡N bonds are observed upon coordination to a metal ion uobaghdad.edu.iq.
Metal complexes incorporating ligands similar to this compound have shown potential in catalysis researchgate.netrug.nl. The metal center can act as a Lewis acid to activate the nitrile group, making it more susceptible to nucleophilic attack. This has been demonstrated in the catalytic conversion of nitriles by metal pincer complexes rug.nl. Furthermore, coordination complexes are being investigated for a wide range of applications, including as antimicrobial agents and in the development of advanced materials nih.govrasayanjournal.co.in. The ability of this compound to act as a versatile ligand opens up possibilities for the design of new catalysts and functional materials with tailored electronic, magnetic, and optical properties electrochemsci.orgnih.gov.
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers or ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the choice of the metal and the organic linker.
While no specific research details the use of this compound as a primary or secondary linker in the synthesis of MOFs or coordination polymers, its chemical structure presents intriguing possibilities. The nitrile group (-C≡N) is a well-known coordinating moiety that can bind to a variety of metal centers. This suggests that this compound could potentially act as a monodentate or bridging ligand in the formation of coordination polymers.
Furthermore, the aniline group (-NH2) offers a site for post-synthetic modification. A MOF or coordination polymer constructed with a linker containing an aniline group could be chemically altered after its initial synthesis to introduce new functionalities. For instance, the amine group could be functionalized to enhance gas sorption selectivity, catalytic activity, or sensing capabilities.
The table below outlines the potential functionalities this compound could impart if utilized in the synthesis of MOFs and coordination polymers.
| Functional Group | Potential Role in MOFs/Coordination Polymers |
| Nitrile (-C≡N) | Coordination to metal centers, acting as a structural linker. |
| Aniline (-NH2) | Site for post-synthetic modification to introduce new functional groups. |
| Phenyl Rings | Contribution to the overall framework structure and potential for π-π stacking interactions. |
Development of Catalytic Systems (e.g., Electrocatalysis, Photocatalysis)
The development of novel catalytic systems is crucial for a wide range of chemical transformations, including those driven by electricity (electrocatalysis) and light (photocatalysis). The efficiency and selectivity of these catalysts often depend on the electronic properties and active sites of the material.
Currently, there is a lack of published research on the direct application of this compound in catalytic systems. However, its constituent functional groups suggest hypothetical roles. The aniline moiety is a known precursor for the synthesis of various organic catalysts and can be a source of nitrogen atoms in nitrogen-doped carbon materials, which are often used as electrocatalysts.
In the context of photocatalysis, materials incorporating the this compound structure could potentially exhibit interesting electronic properties. The aromatic rings and the amine group can influence the absorption of light and the separation of charge carriers (electrons and holes), which are key processes in photocatalysis.
The potential contributions of this compound to catalytic systems are summarized in the following table.
| Catalysis Type | Potential Role of this compound |
| Electrocatalysis | As a precursor for nitrogen-doped carbon support materials or as a ligand to stabilize catalytically active metal centers. |
| Photocatalysis | As a component in a larger photocatalytic material, potentially influencing light absorption and charge separation properties. |
Sensor Technologies and Optoelectronic Devices
Sensor technologies rely on materials that can exhibit a measurable response to a specific analyte. Optoelectronic devices, on the other hand, are based on materials that can interact with light to produce an electrical signal, or vice versa.
The scientific literature does not currently describe the use of this compound in the fabrication of chemical sensors or optoelectronic devices. Nevertheless, its molecular structure contains features that are relevant to these applications. The aniline group can act as a recognition site for certain analytes through hydrogen bonding or other intermolecular interactions. Changes in the electronic environment upon analyte binding could potentially lead to a detectable optical or electrochemical signal.
For optoelectronic applications, the conjugated π-system of the aromatic rings in this compound is a key feature. Such systems are often responsible for the absorption and emission of light. While the specific optoelectronic properties of this compound are not widely reported, it could serve as a building block for larger, more complex organic molecules with tailored photophysical characteristics for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The potential applications of this compound in sensor and optoelectronic technologies are outlined below.
| Technology | Potential Application of this compound |
| Sensor Technologies | The aniline group could serve as a recognition site for specific analytes, leading to a detectable signal. |
| Optoelectronic Devices | The conjugated aromatic system could be a component of larger organic molecules designed for light absorption or emission. |
Molecular Level Biological Activity Mechanisms Strictly Non Clinical
Cellular Pathway Modulation Studies in In Vitro Systems (e.g., Antiproliferative Activity in Cancer Cell Lines)
No peer-reviewed studies were identified that specifically evaluate the antiproliferative activity of 3-Anilinobenzonitrile against cancer cell lines. Consequently, there is no data available on its potential to modulate cellular pathways related to cell proliferation or cytotoxicity in in vitro systems.
Investigations into related acrylonitrile (B1666552) derivatives have demonstrated antiproliferative and cytotoxic effects against various human tumor-derived cell lines. nih.govnih.gov For instance, certain 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles have shown potent activity against both hematological and solid tumors. nih.gov These findings suggest that the broader structural class may possess biological activity, but specific data for this compound is absent.
Protein-Ligand Docking and Molecular Modeling Simulations for Mechanistic Insights
A search of the scientific literature did not yield any studies focused on protein-ligand docking or molecular modeling simulations specifically involving this compound. Such computational methods are essential for predicting the binding affinity and orientation of a ligand within a protein's active site, providing insights into potential mechanisms of action. physchemres.orgijpsonline.comnih.gov Molecular dynamics simulations can further elucidate the stability and behavior of a protein-ligand complex over time. acs.orgnih.gov While these techniques have been applied to various benzonitrile (B105546) derivatives and other aniline-containing compounds, this compound itself has not been the subject of such published computational analysis. physchemres.orguomisan.edu.iq
Gene Regulation Pathways at the Biochemical Level (e.g., RNA interference mechanisms related to compound interactions)
There is no available research data on the effects of this compound on gene regulation pathways at the biochemical level. The potential for this compound to interact with mechanisms such as RNA interference (RNAi) or to modulate the expression of specific genes has not been investigated. Studies on cellular signaling pathways and the metabolic regulation of gene expression are extensive fields, but they have not yet included an analysis of this compound. nih.govnih.govmdpi.com
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules based on the 3-anilinobenzonitrile core. ijcrt.orgplos.org These computational tools can dramatically accelerate the identification of new derivatives with desired properties, bypassing the time-consuming and costly cycle of traditional synthesis and testing. nih.gov
Predictive models can be trained on large datasets of known compounds to establish quantitative structure-activity relationships (QSAR). plos.org For this compound, an ML model could be developed to screen virtual libraries of thousands of novel derivatives, predicting their potential bioactivity against specific targets like protein kinases, which are often modulated by aniline- and nitrile-containing structures. nih.govnih.gov This in-silico screening can prioritize the most promising candidates for synthesis. nih.gov Furthermore, generative AI models could design entirely new molecules based on the this compound scaffold, optimized for specific binding pockets or physicochemical properties.
Beyond bioactivity, ML algorithms can also optimize synthetic reaction conditions. By analyzing variables such as catalyst, solvent, temperature, and reaction time, an AI model could predict the optimal conditions for synthesizing this compound derivatives, maximizing yield and minimizing byproducts.
Table 1: Hypothetical Machine Learning-Driven Screening of this compound Derivatives for Kinase Inhibition
| Derivative of this compound | Predicted IC₅₀ (nM) vs. Target Kinase | Predicted Solubility (mg/mL) | Synthetic Priority |
| 4'-fluoro-3-anilinobenzonitrile | 85 | 0.5 | High |
| 4'-methoxy-3-anilinobenzonitrile | 120 | 0.3 | Medium |
| 3-(phenylamino)benzonitrile-4-carboxamide | 55 | 1.2 | High |
| 2'-chloro-3-anilinobenzonitrile | 250 | 0.4 | Low |
Development of Sustainable Synthetic Routes and Methodologies for Industrial Scalability
Future industrial production of this compound and its derivatives will increasingly demand environmentally benign and efficient synthetic methods. Green chemistry principles are central to this evolution, focusing on reducing waste, avoiding hazardous reagents, and improving atom economy. rsc.orgwikipedia.org
One promising avenue is the development of catalytic C-N bond formation strategies that avoid harsh conditions or stoichiometric reagents. rsc.orgresearchgate.net For instance, novel transition-metal catalysts could enable the coupling of 3-bromobenzonitrile (B1265711) and aniline (B41778) under milder conditions with higher efficiency. Another key area is the exploration of cyanide-free nitrile synthesis, which would mitigate the significant safety and waste disposal concerns associated with traditional methods that use toxic cyanide salts. rsc.orgresearchgate.net
Furthermore, the adoption of continuous flow chemistry offers significant advantages for industrial scalability. rsc.orgresearchgate.netrsc.org Flow reactors provide superior control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and higher yields. bohrium.comacs.org A continuous process for the synthesis of this compound could reduce reaction times from hours to minutes and allow for safer handling of reactive intermediates. rsc.org
Table 2: Comparison of Traditional vs. Prospective Sustainable Synthesis of this compound
| Parameter | Traditional Batch Synthesis (e.g., Buchwald-Hartwig) | Future Flow Synthesis |
| Catalyst | Palladium complex | Immobilized catalyst in packed bed |
| Solvent | Toluene (B28343), Dioxane (high boiling point, hazardous) | Greener solvents (e.g., Anisole, 2-MeTHF) |
| Temperature | 80-120 °C | 100-180 °C (superheated) |
| Reaction Time | 6-24 hours | 5-30 minutes |
| Workup | Batch extraction, column chromatography | In-line extraction, crystallization |
| Safety | Risk of thermal runaway, handling of pyrophoric catalysts | Enhanced thermal control, contained system |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The this compound scaffold contains multiple reactive sites—the N-H bond, the aromatic rings, and the nitrile group—offering rich opportunities for exploring novel chemical transformations. A key future direction is the use of C-H activation to directly functionalize the aromatic rings without pre-functionalization, a strategy that significantly improves atom and step economy. nih.govuva.nl
For example, palladium-catalyzed ortho-C-H olefination or arylation of the aniline ring could generate complex derivatives in a single step. nih.govnih.govacs.org Similarly, directed C-H activation could enable functionalization at the C-2 or C-4 positions of the benzonitrile (B105546) ring. The nitrile group itself is a versatile functional handle. While its reduction to an amine or hydrolysis to a carboxylic acid is well-known, future research could explore its participation in novel cycloaddition reactions to form unique heterocyclic systems.
Table 3: Potential Novel Transformations of the this compound Scaffold
| Reaction Type | Target Site | Reagents/Catalyst (Example) | Potential Product Class |
| C-H Arylation | Aniline Ring (ortho to -NH) | Pd(OAc)₂, Ligand, Ar-Br | Biaryl-substituted anilinobenzonitriles |
| C-H Carbonylation | Aniline Ring (ortho to -NH) | Pd(II), CO gas | Acridone derivatives |
| [3+2] Cycloaddition | Nitrile Group | Sodium azide, Lewis acid | Tetrazole derivatives |
| Reductive Coupling | Nitrile Group + Alkene | Transition metal catalyst | Substituted quinoline (B57606) derivatives |
Advanced Characterization Techniques for In-Situ and Operando Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. Advanced characterization techniques that allow for real-time monitoring of reactions are invaluable for this purpose. acs.orgresearchgate.net
In-situ and operando spectroscopy, where data is collected under actual reaction conditions, can provide unprecedented insight into reaction kinetics, transient intermediates, and catalyst behavior. nih.govosti.govchemcatbio.org For instance, using operando Fourier-transform infrared (FTIR) or Raman spectroscopy, researchers could monitor the consumption of starting materials and the formation of intermediates and products in real-time during a C-H activation reaction on the this compound scaffold. researchgate.net This data can help elucidate the catalytic cycle and identify rate-limiting steps or deactivation pathways. Techniques like in-situ NMR could track the formation of isomeric products, providing a clearer picture of reaction selectivity. osti.gov
Table 4: Application of Advanced Spectroscopic Techniques for Studying this compound Reactions
| Technique | Information Gained | Potential Application |
| Operando FTIR | Vibrational modes of functional groups (C≡N, N-H) | Monitoring the rate of nitrile consumption or N-H substitution in real-time. |
| Operando Raman | C-C bond formation, catalyst state | Observing catalyst oxidation state changes during a cross-coupling reaction. |
| In-Situ NMR | Structural elucidation of intermediates | Identifying transient species in a multi-step, one-pot synthesis. |
| Mass Spectrometry | Reaction kinetics, byproduct identification | Quantifying conversion and identifying minor side products in flow chemistry optimization. |
Design of Multi-Functional Materials Based on this compound Scaffolds
The unique electronic and structural features of this compound make it an attractive building block for advanced functional organic materials. mdpi.comidu.ac.idmdpi.com The aniline moiety is a well-known precursor for conductive polymers like polyaniline, while the nitrile group can act as a versatile coordinating ligand, a hydrogen bond acceptor, or a precursor to other functional groups. rsc.orgresearchgate.net
Future research could focus on synthesizing polymers from this compound derivatives. acs.org The resulting polymers could possess interesting optoelectronic properties, with the aniline units forming a conjugated backbone and the nitrile groups providing sites for metal coordination or post-polymerization modification. Such materials could find applications in chemical sensors, where binding of an analyte to the nitrile or aniline sites could modulate the polymer's conductivity or fluorescence. rsc.orgresearchgate.net Another avenue involves using this compound derivatives as ligands to create metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or separation. wuttkescience.com
Table 5: Potential Functional Materials Derived from this compound
| Material Class | Key Functional Moiety | Potential Application |
| Conductive Polymer | Polyaniline-like backbone | Organic electronics, anti-corrosion coatings |
| Fluorescent Sensor | Extended π-conjugated system | Detection of metal ions (via nitrile coordination) or pH changes |
| Metal-Organic Framework | Nitrile as coordinating group | Gas separation, heterogeneous catalysis |
| Liquid Crystals | Rigid, anisotropic molecular shape | Display technologies, optical switches |
Interdisciplinary Research with Nanoscience and Biotechnology for Novel Applications
The convergence of organic chemistry with nanoscience and biotechnology opens up exciting new possibilities for this compound. Its relatively small size and versatile functional groups make it suitable for interfacing with biological systems and nanomaterials.
In nanoscience, aniline derivatives can be used to functionalize the surface of nanoparticles, such as graphene oxide or gold nanoparticles, modifying their solubility and properties. nih.gov this compound could serve as a surface ligand, with the aniline ring interacting with a carbon nanomaterial via π-stacking, while the exposed nitrile group provides a handle for further chemical modification or analyte binding.
In biotechnology, the scaffold could be explored for its therapeutic potential. The "anilino-quinazoline" and related "anilino-quinolinecarbonitrile" structures are well-established pharmacophores for potent kinase inhibitors used in oncology. nih.gov The this compound core represents a simplified, yet promising, starting point for designing novel enzyme inhibitors. nih.govwikipedia.org Derivatives could be synthesized and screened against various enzyme families to identify new bioactive compounds. Furthermore, by incorporating fluorophores, derivatives of this compound could be developed as fluorescent probes for imaging specific biological targets or environments.
Table 6: Emerging Interdisciplinary Applications for this compound
| Field | Role of this compound | Specific Application Example |
| Nanoscience | Surface Ligand | Functionalizing reduced graphene oxide to create a stable aqueous dispersion for sensor fabrication. nih.gov |
| Biotechnology | Enzyme Inhibitor Scaffold | Designing new ATP-competitive inhibitors for protein kinases by mimicking known pharmacophores. nih.govnih.gov |
| Biomedical Imaging | Core for Fluorescent Probe | Developing a solvatochromic dye that changes its emission spectrum based on cellular polarity. |
| Drug Delivery | Monomer for Biocompatible Polymer | Creating polymeric nanoparticles for targeted drug release, functionalized via the nitrile group. |
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 3-Anilinobenzonitrile?
To confirm the structure, use a combination of 1H/13C NMR (to analyze aromatic and anilino proton environments), FT-IR (to identify nitrile stretches at ~2220–2240 cm⁻¹), and high-resolution mass spectrometry (HRMS) (to verify molecular ion peaks). Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shift prediction). For purity assessment, employ HPLC with a reverse-phase C18 column and UV detection at 254 nm .
Q. How should this compound be stored to prevent degradation?
Store in a tightly sealed, light-resistant container under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the nitrile group can occur. Use desiccants in storage cabinets and monitor humidity levels. Regularly test stored samples via TLC or HPLC to detect degradation products .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Use fume hoods to avoid inhalation of dust/aerosols (P261, P271) .
- Wear nitrile gloves , protective goggles , and lab coats to prevent skin/eye contact (P280) .
- Implement emergency protocols for spills: isolate the area, use absorbent materials, and dispose of waste via approved chemical disposal routes (P501) .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and mass spectrometry data for this compound derivatives?
- Step 1: Confirm sample purity via HPLC to rule out impurities affecting spectral data.
- Step 2: Re-examine NMR acquisition parameters (e.g., solvent peaks, shimming for resolution).
- Step 3: Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals.
- Step 4: Use isotopic labeling or tandem MS (MS/MS) to verify fragmentation patterns.
- Step 5: Cross-reference with computational simulations (e.g., Gaussian for NMR, ACD/Labs for MS) .
Q. What experimental designs are effective for studying the thermal stability of this compound in reactions?
- Method 1: Conduct thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures.
- Method 2: Use differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
- Method 3: Perform kinetic studies under reflux conditions, monitoring degradation via in-situ FT-IR or GC-MS.
- Control: Compare stability in polar vs. non-polar solvents to assess solvent effects .
Q. How can researchers minimize byproduct formation during Suzuki-Miyaura cross-coupling reactions involving this compound?
- Optimize catalyst loading: Screen Pd(PPh3)4, Pd(OAc)2, or XPhos Pd G3 at 0.5–5 mol%.
- Control stoichiometry: Use a 1:1.2 ratio of aryl halide to boronic acid to limit homocoupling.
- Additive screening: Include ligands (e.g., SPhos) or bases (K2CO3, Cs2CO3) to enhance selectivity.
- Monitor reaction progress: Use LC-MS to detect intermediates and terminate reactions at optimal conversion .
Q. What strategies address discrepancies in reaction yields when using this compound in photoredox catalysis?
- Variable control: Standardize light intensity (e.g., blue LEDs at 450 nm), oxygen levels (argon purge), and temperature.
- Catalyst screening: Test Ir(ppy)3, Ru(bpy)3Cl2, or organic dyes (e.g., Eosin Y).
- Quenching studies: Add TEMPO to identify radical intermediates via ESR.
- Replicate experiments across multiple batches to assess reproducibility .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting FT-IR and Raman spectra for this compound polymorphs?
- Hypothesis 1: Polymorphic differences alter vibrational modes. Use X-ray diffraction (XRD) to confirm crystal structures.
- Hypothesis 2: Sample orientation in Raman spectroscopy affects peak intensity. Conduct polarized Raman experiments .
- Hypothesis 3: Hydrate formation influences spectra. Perform Karl Fischer titration to quantify moisture content .
Q. What methodologies validate the electronic effects of this compound in coordination complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
